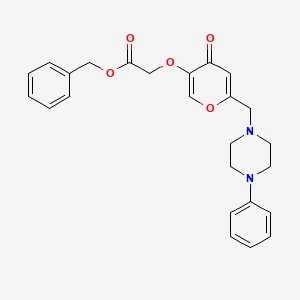

benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate

描述

属性

IUPAC Name |

benzyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c28-23-15-22(16-26-11-13-27(14-12-26)21-9-5-2-6-10-21)30-18-24(23)31-19-25(29)32-17-20-7-3-1-4-8-20/h1-10,15,18H,11-14,16-17,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSRNMDQPYDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using phenylpiperazine as a nucleophile.

Esterification: The final step involves the esterification of the intermediate compound with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

化学反应分析

Types of Reactions

Benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenylpiperazine in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted piperazine derivatives.

科学研究应用

Benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

作用机制

The mechanism of action of benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyran ring and benzyl ester groups may contribute to the compound’s overall binding affinity and specificity.

相似化合物的比较

Similar Compounds

- Benzyl 2-((4-oxo-6-((4-methylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate

- Benzyl 2-((4-oxo-6-((4-ethylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate

Uniqueness

Benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate is unique due to the presence of the phenyl group on the piperazine moiety, which can significantly influence its pharmacological properties and binding interactions compared to its methyl or ethyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

Benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article consolidates various research findings related to its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyran ring fused with a phenylpiperazine moiety. Its molecular formula is , with a molecular weight of approximately 437.5 g/mol. The presence of both the piperazine and pyran rings suggests potential interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound can be attributed to several proposed mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which could be crucial for developing anticancer or antimicrobial agents.

- Receptor Modulation : Interaction with cellular receptors may modulate signaling pathways, affecting cellular responses and potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, one study reported that derivatives of pyran compounds demonstrated selective cytotoxicity against various cancer cell lines, including Mia PaCa-2 and PANC-1, suggesting that this class of compounds could be promising in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has shown that related compounds possess broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 15.62 µg/mL, indicating potent antimicrobial efficacy .

Case Studies

Several case studies have highlighted the biological activity of this compound and its analogs:

- Antitumor Activity :

- A series of experiments conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The study established structure–activity relationships (SARs), revealing that modifications to the piperazine ring significantly influenced anticancer potency .

- Antimicrobial Efficacy :

Data Summary

常见问题

Q. What are the key synthetic strategies for benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate?

The synthesis involves multi-step functionalization:

- Core pyran-4-one formation : Cyclization of diketones or esterification of hydroxy-pyran intermediates under acidic conditions.

- Piperazinylmethyl introduction : Nucleophilic substitution or reductive amination using 4-phenylpiperazine and formaldehyde derivatives .

- Benzyloxyacetate coupling : Esterification via carbodiimide-mediated coupling (e.g., DCC/DMAP) between the pyran-3-ol intermediate and benzyl 2-chloroacetate .

Optimization : Reaction temperatures (60–80°C) and solvent polarity (DMF or THF) significantly impact yields. Purification often employs column chromatography (ethyl acetate/hexane gradients) .

Q. How is structural characterization performed for this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the pyran-4-one carbonyl (~δ 170 ppm), benzyloxy methylene (δ 4.5–5.0 ppm), and piperazine N–CH₂ groups (δ 2.5–3.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺ expected ~509.2 g/mol) and fragment ions (e.g., loss of benzyloxyacetate moiety).

- Chromatography : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) verifies purity (>95%) .

Advanced Research Questions

Q. How do structural modifications to the 4-phenylpiperazine moiety influence bioactivity?

- SAR Insights :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance receptor binding affinity in related compounds (e.g., APJ antagonists with IC₅₀ ~0.7 μM) .

- Methylation of piperazine reduces polarity, improving blood-brain barrier penetration but may decrease aqueous solubility .

Methodological Approach : - Synthesize analogs with substituted piperazines (e.g., 4-fluorophenyl, 4-methoxyphenyl).

- Test in vitro binding assays (e.g., GPCR panels) and compare pharmacokinetic profiles .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Case Example : Off-target activity at κ-opioid receptors (observed in ML221, a structural analog) may arise from shared pharmacophores .

Resolution Strategies :- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) to quantify selectivity.

- Mutagenesis Studies : Modify residues in the target receptor’s binding pocket to isolate specificity .

Q. What are the recommended protocols for studying metabolic stability?

- In Vitro Models :

- Liver microsomes : Incubate compound (1–10 µM) with NADPH-regenerating systems; monitor degradation via LC-MS/MS.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .

- Key Metabolites : Look for O-debenzylation (major pathway in aryl esters) or piperazine N-oxidation .

Q. How can computational modeling guide the design of derivatives with improved potency?

- Docking Simulations :

- Use APJ receptor crystal structures (PDB: 5R7T) to model compound-receptor interactions.

- Prioritize derivatives with stronger hydrogen bonds (e.g., pyran-4-one carbonyl with Arg²⁸⁷) or π-π stacking (benzyl-phenyl groups) .

- ADMET Predictions : Apply QSAR models to predict logP (<3.5), polar surface area (>60 Ų), and hERG channel liability .

Q. What experimental controls are critical for reproducibility in biological assays?

- Positive/Negative Controls :

- Use known APJ agonists/antagonists (e.g., ML221 for antagonism ).

- Include solvent controls (e.g., DMSO ≤0.1%) to rule out cytotoxicity.

- Data Normalization : Express activity as % inhibition relative to baseline (e.g., cAMP accumulation in HEK293-APJ cells) .

Methodological Notes

- Contradictory Data : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., cell line variability, incubation time). Validate findings across ≥3 independent experiments .

- Synthetic Challenges : Low yields in piperazinylmethyl coupling? Optimize stoichiometry (1.2 eq piperazine) and use anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。